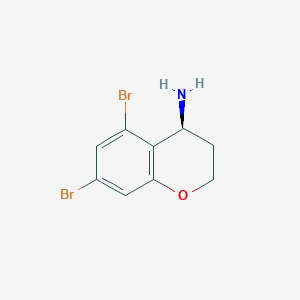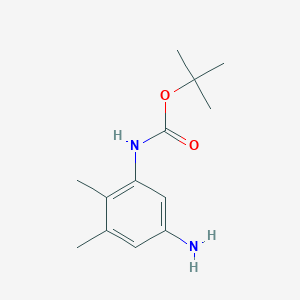![molecular formula C14H13N3 B13148853 (2-(1H-Benzo[d]imidazol-2-yl)phenyl)methanamine](/img/structure/B13148853.png)
(2-(1H-Benzo[d]imidazol-2-yl)phenyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(1H-Benzo[d]imidazol-2-yl)phenyl)methanamine is a compound that features a benzimidazole ring fused with a phenyl group and an amine group attached to the methylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(1H-Benzo[d]imidazol-2-yl)phenyl)methanamine typically involves the formation of the benzimidazole ring followed by the introduction of the phenyl and methanamine groups. One common method involves the condensation of o-phenylenediamine with an aromatic aldehyde in the presence of an acid catalyst to form the benzimidazole ring. The resulting intermediate can then be further reacted with appropriate reagents to introduce the phenyl and methanamine groups .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Analyse Des Réactions Chimiques
Types of Reactions
(2-(1H-Benzo[d]imidazol-2-yl)phenyl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imine or nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different functional groups attached to the phenyl or methanamine moieties .
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-(1H-Benzo[d]imidazol-2-yl)phenyl)methanamine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In the field of biology and medicine, this compound has shown potential as an anticancer agent. Studies have demonstrated its ability to inhibit the growth of cancer cells by targeting specific molecular pathways . Additionally, it has been investigated for its antimicrobial properties, showing effectiveness against a range of bacterial and fungal pathogens .
Industry
Industrially, this compound is used in the production of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various applications, including the development of high-performance materials .
Mécanisme D'action
The mechanism of action of (2-(1H-Benzo[d]imidazol-2-yl)phenyl)methanamine involves its interaction with specific molecular targets. In cancer cells, it has been shown to inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase, leading to the suppression of cell proliferation and induction of apoptosis . The compound’s ability to bind to DNA and interfere with its replication also contributes to its anticancer activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1H-Benzo[d]imidazol-2-yl)methanamine
- (4-Fluoro-1H-benzo[d]imidazol-2-yl)methanamine
- (5,6-Dichloro-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride
Uniqueness
Compared to similar compounds, (2-(1H-Benzo[d]imidazol-2-yl)phenyl)methanamine stands out due to its unique combination of the benzimidazole ring with a phenyl group and an amine group. This structure provides it with distinct chemical properties and biological activities, making it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C14H13N3 |
|---|---|
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
[2-(1H-benzimidazol-2-yl)phenyl]methanamine |
InChI |
InChI=1S/C14H13N3/c15-9-10-5-1-2-6-11(10)14-16-12-7-3-4-8-13(12)17-14/h1-8H,9,15H2,(H,16,17) |
Clé InChI |
ROAYKBONODQGRP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CN)C2=NC3=CC=CC=C3N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,2S,5R,10R,12S,13R,14S)-12,13-dichloro-5-hydroxy-14-methyl-8-oxapentacyclo[11.8.0.02,10.05,10.014,19]henicosa-15,18-diene-6,9,17-trione](/img/structure/B13148777.png)







![3-([Ethyl(methyl)amino]methyl)-5-fluorobenzonitrile](/img/structure/B13148819.png)




